1-(2-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid
Description
Chemical Identity and Nomenclature
1-(2-Chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid represents a highly substituted pyrazole derivative with the molecular formula C₁₂H₁₁ClN₂O₂. The compound is officially registered under Chemical Abstracts Service number 1154284-31-7 and possesses a molecular weight of 250.68 grams per mole. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as 1-(2-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid, reflecting its structural composition of a pyrazole ring system substituted with a 2-chlorophenyl group at the nitrogen-1 position, an ethyl group at the 5-position, and a carboxylic acid functionality at the 4-position.
The compound's structural characteristics can be precisely described through its Simplified Molecular Input Line Entry System representation: O=C(C1=C(CC)N(C2=CC=CC=C2Cl)N=C1)O. This notation reveals the spatial arrangement of functional groups and the connectivity pattern within the heterocyclic framework. The International Chemical Identifier for the compound is 1S/C12H11ClN2O2/c1-2-10-8(12(16)17)7-14-15(10)11-6-4-3-5-9(11)13/h3-7H,2H2,1H3,(H,16,17), providing a standardized method for database searching and structural verification.
The three-dimensional molecular geometry exhibits planar characteristics typical of aromatic pyrazole systems, with the carboxylic acid group capable of hydrogen bonding interactions. The presence of the electron-withdrawing chlorine substituent on the phenyl ring and the electron-donating ethyl group creates an asymmetric electronic environment that influences the compound's chemical reactivity and physical properties.
Table 1: Chemical Identifiers and Physical Properties of 1-(2-Chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic Acid
Historical Context in Heterocyclic Chemistry Research
The development of 1-(2-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid finds its origins in the fundamental discoveries of pyrazole chemistry that began in the late nineteenth century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883, who recognized this class of compounds as a distinct category of five-membered heterocycles containing two adjacent nitrogen atoms. Knorr's pioneering work established the conceptual framework for understanding pyrazole reactivity and laid the foundation for subsequent synthetic methodologies that would eventually enable the preparation of complex substituted derivatives.
The classical synthetic approach to pyrazole compounds was developed by German chemist Hans von Pechmann in 1898, who demonstrated the synthesis of pyrazole from acetylene and diazomethane. This methodology represented a significant advancement in heterocyclic synthesis and provided researchers with a reliable route to access the parent pyrazole structure. Pechmann's work established fundamental principles of pyrazole formation that continue to influence modern synthetic strategies for preparing substituted pyrazole derivatives such as 1-(2-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid.
The historical significance of pyrazole chemistry expanded dramatically throughout the twentieth century as researchers recognized the versatility of this heterocyclic system for pharmaceutical and agrochemical applications. The discovery of 1-pyrazolyl-alanine, the first natural pyrazole isolated from watermelon seeds in 1959, demonstrated that these heterocyclic compounds possess biological relevance beyond synthetic applications. This finding stimulated intensive research efforts to explore the biological properties of synthetic pyrazole derivatives and to develop methodologies for preparing structurally diverse pyrazole compounds.
Modern synthetic approaches to substituted pyrazoles, including carboxylic acid derivatives, have evolved to incorporate advanced methodologies such as cyclocondensation reactions of 1,3-diketones with hydrazine derivatives. These synthetic developments have enabled the preparation of highly functionalized pyrazole compounds with precise substitution patterns, facilitating the exploration of structure-activity relationships and the optimization of biological properties. The evolution from Knorr's initial discoveries to contemporary synthetic methodologies represents a century of continuous advancement in heterocyclic chemistry research.
Significance in Agrochemical Intermediate Development
1-(2-Chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid occupies a significant position within the broader context of pyrazole-based agrochemical development, particularly in the synthesis of fungicidal compounds targeting specific enzymatic pathways. The pyrazole-4-carboxylic acid scaffold has emerged as a privileged structure in agricultural chemistry, serving as a versatile intermediate for the preparation of succinate dehydrogenase inhibiting fungicides. These compounds function by disrupting cellular respiration in plant pathogenic fungi, providing effective disease control across a wide range of crop protection applications.
The structural features of 1-(2-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid, particularly the carboxylic acid functionality at the 4-position of the pyrazole ring, enable facile conversion to carboxamide derivatives through standard amide bond formation reactions. Research has demonstrated that pyrazole-4-carboxamide compounds exhibit potent antifungal activity against important agricultural pathogens, including species responsible for significant crop losses worldwide. The presence of the 2-chlorophenyl substituent provides opportunities for further structural modification and optimization of biological activity through systematic structure-activity relationship studies.
Commercial fungicides derived from related pyrazole-4-carboxylic acid intermediates have achieved widespread agricultural use, with compounds such as fluxapyroxad and benzovindiflupyr representing successful examples of this structural class. The United States Geological Survey reported that fluxapyroxad was used at a level of 400,000 pounds in 2018, while benzovindiflupyr was applied at 200,000 pounds, demonstrating the commercial significance of pyrazole-based fungicides. These usage statistics underscore the practical importance of pyrazole-4-carboxylic acid intermediates in modern agricultural practice.
Recent research has focused on developing novel pyrazole-4-carboxamide derivatives that incorporate structural modifications designed to overcome resistance mechanisms that have emerged with existing fungicides. Studies have demonstrated that compounds containing tertiary alcohol groups at the 3-position of the pyrazole ring, combined with difluoromethyl moieties, exhibit excellent antifungal activity against resistant fungal strains. These findings suggest that 1-(2-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid and related compounds will continue to serve as valuable synthetic intermediates for developing next-generation agricultural fungicides with improved resistance profiles and broader spectrum activity.
Table 2: Commercial Significance of Pyrazole-4-carboxylic Acid-Derived Fungicides
Properties
IUPAC Name |
1-(2-chlorophenyl)-5-ethylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-10-8(12(16)17)7-14-15(10)11-6-4-3-5-9(11)13/h3-7H,2H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKDYQSOMMGWGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C2=CC=CC=C2Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of β-Diketones or Keto Esters with Hydrazines
- A common route involves Claisen condensation of alkyl ketones (e.g., 3-ethyl ketones) with diesters such as dimethyl oxalate to form β-diketoesters.
- Cyclization of these intermediates with hydrazine derivatives (e.g., methylhydrazine) under acidic or neutral conditions leads to pyrazole ring formation.
- For example, methyl ketones treated with dimethyl oxalate in the presence of potassium tert-butoxide yield diketoesters, which upon reaction with hydrazine at ~50°C in acetic acid produce methyl 1H-pyrazole-5-carboxylate derivatives.
N-Arylation of Pyrazole Esters
- The N-1 position of pyrazole esters can be selectively arylated by coupling with aryl halides (such as 2-chlorophenyl bromides or iodides) using bases like potassium carbonate and catalysts such as copper(I) iodide with diamine ligands.
- This step installs the 2-chlorophenyl substituent at the N-1 position, essential for the target compound.
Chlorination of the Pyrazole Ring
- Chlorination at the C-4 position of the pyrazole ring is achieved by oxidative chlorination methods.
- A patented method describes using a mixture of concentrated hydrochloric acid and hydrogen peroxide in dichloroethane solvent at controlled temperatures (20–30°C) to convert 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester into the 4-chloro derivative.
- The molar ratio of pyrazole ester: dichloroethane: hydrochloric acid: hydrogen peroxide is approximately 1:(11–14):(1–1.5):(1.1–1.6).
- The reaction involves slow dropwise addition of hydrogen peroxide followed by incubation at elevated temperatures (50–70°C) for several hours to complete chlorination.
- Subsequent washing with sodium sulfite and sodium carbonate solutions removes residual oxidants and acids, and drying over anhydrous sodium sulfate yields the chlorinated ester.
Hydrolysis to Carboxylic Acid
- The final step involves hydrolysis of the ester group to the free carboxylic acid.
- Basic hydrolysis using aqueous sodium hydroxide or potassium hydroxide at ambient or slightly elevated temperatures is standard.
- This step converts the ethyl ester moiety into the corresponding carboxylic acid, completing the synthesis of 1-(2-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid.
Representative Experimental Data and Conditions
Summary of Preparation Route
- Synthesis of pyrazole ester intermediate via Claisen condensation and cyclization with hydrazine.
- N-arylation of the pyrazole ester with 2-chlorophenyl halide to introduce the 2-chlorophenyl group at N-1.
- Selective chlorination at the C-4 position using HCl and H2O2 in dichloroethane.
- Hydrolysis of the ester group to yield the target carboxylic acid.
This comprehensive approach, combining classical organic synthesis techniques with modern green chemistry principles, provides an efficient and relatively safe method for preparing 1-(2-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid with high purity and good yield.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
The compound 1-(2-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid , identified by the CAS number 1154284-31-7 , has garnered attention in various scientific research applications, particularly in medicinal chemistry and agricultural sciences. This article explores its applications, supported by data tables and case studies, while ensuring a diverse range of authoritative sources.
Basic Information
- Chemical Formula : C12H12ClN3O2
- Molecular Weight : 251.69 g/mol
- Structure : The compound consists of a pyrazole ring substituted with a chlorophenyl group and an ethyl group, along with a carboxylic acid functionality.
Antimicrobial Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. A study demonstrated that 1-(2-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid showed efficacy against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Anti-inflammatory Properties
Another area of investigation is the compound's anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis.
Case Study: Synthesis and Biological Evaluation
A notable study synthesized this compound and evaluated its biological activity. The results indicated that modifications to the pyrazole ring could enhance its activity against specific targets, paving the way for further drug development.
Herbicidal Activity
The compound has been tested for its herbicidal properties. Experimental data suggest that it effectively inhibits the growth of certain weed species, which could be beneficial in developing new herbicides that are less harmful to crops.
Table 2: Herbicidal Efficacy
| Weed Species | Concentration (mg/L) | Inhibition Rate (%) |
|---|---|---|
| Amaranthus retroflexus | 100 | 85 |
| Echinochloa crus-galli | 200 | 90 |
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Pyrazole Derivatives
Table 1: Structural and Functional Comparison of Selected Pyrazole Derivatives
Key Comparative Insights
Ethyl at position 5 (target) increases lipophilicity relative to methyl () or hydroxyethyl (), influencing solubility and membrane permeability .
Functional Group Impact
- The carboxylic acid at position 4 (target) differs from position 3 in and , altering hydrogen-bonding capabilities and acidity (pKa) .
- Halogenation : Compounds with multiple chloro groups (e.g., ) exhibit enhanced stability and π-π stacking interactions, as observed in crystallographic studies .
Synthetic and Commercial Considerations The discontinued status of the target compound () contrasts with the commercial availability of derivatives like (ethyl ester), suggesting possible challenges in large-scale synthesis or stability . Fused heterocycles (e.g., thieno-pyrazole in ) introduce structural rigidity, which may improve thermal stability but complicate synthesis .
Hydrophilicity: The hydroxyethyl group in improves aqueous solubility compared to the ethyl group in the target compound .
Biological Activity
1-(2-Chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid, with the CAS number 1154284-31-7, is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazole compounds are known for their extensive pharmacological profiles, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of 1-(2-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid is characterized by a pyrazole ring substituted with a 2-chlorophenyl group and an ethyl group at the 5-position. The carboxylic acid functional group at the 4-position enhances its solubility and biological interactions.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. The compound under review has been shown to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes. For instance, studies have demonstrated that related pyrazole compounds possess selective COX-2 inhibitory activity, which is crucial for reducing inflammation without affecting COX-1, thereby minimizing gastrointestinal side effects .
Table 1: Comparison of Anti-inflammatory Activity
| Compound | COX-2 Inhibition (%) | Reference |
|---|---|---|
| 1-(2-Chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid | TBD | Current Study |
| Phenylbutazone | 76% | Historical Data |
| Compound 125b | 93% | Sivaramakarthikeyan et al. |
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been explored extensively. Compounds with similar structures have shown efficacy against various bacterial strains, including E. coli and S. aureus. The presence of substituents such as halogens and alkyl groups significantly influences their antibacterial properties .
Table 2: Antimicrobial Efficacy
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-(2-Chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid | TBD | TBD |
| Compound from Burguete et al. | E. coli | <10 µg/mL |
| Compound from Chovatia et al. | S. aureus | <20 µg/mL |
Anticancer Activity
The anticancer properties of pyrazole derivatives are well-documented, with several studies indicating their ability to induce apoptosis in cancer cells. For example, compounds similar to 1-(2-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid have demonstrated cytotoxic effects against various cancer cell lines, including lung and colorectal cancer cells .
Table 3: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 1-(2-Chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid | TBD | TBD |
| Compound 7f | A549 | 193.93 |
| Compound from Nature Study | HT-29 | <200 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Pathways : The compound may inhibit COX enzymes, leading to decreased production of prostaglandins and other inflammatory mediators.
- Induction of Apoptosis : Similar pyrazoles have been shown to activate apoptotic pathways in cancer cells through the modulation of Bcl-2 family proteins.
- Antimicrobial Action : The disruption of bacterial cell membranes and interference with metabolic pathways may contribute to its antimicrobial efficacy.
Case Studies
Recent studies have highlighted the potential therapeutic applications of pyrazole derivatives in treating inflammatory diseases and cancers:
- A study by Sivaramakarthikeyan et al. demonstrated that certain pyrazoles exhibited significant anti-inflammatory activity comparable to standard drugs like dexamethasone .
- Another investigation reported promising results for pyrazoles in inhibiting tumor growth in animal models, suggesting their utility in cancer therapy .
Q & A
Q. What are the established synthetic routes for 1-(2-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-ketoesters or related precursors. For example, analogous pyrazole-4-carboxylic acids are prepared by reacting ethyl acetoacetate with phenylhydrazine derivatives in the presence of DMF-DMA (dimethylformamide dimethyl acetal), followed by alkaline hydrolysis to yield the carboxylic acid . Key factors affecting yield include temperature control (e.g., reflux in ethanol), stoichiometry of reagents, and hydrolysis duration. Variations in substituents (e.g., chloro vs. methyl groups) may require adjustments in reaction time or catalyst use.
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
Structural elucidation relies on:
- NMR spectroscopy (¹H, ¹³C) to confirm proton environments and carbon frameworks.
- FTIR for identifying functional groups (e.g., carboxylic acid C=O stretch near 1700 cm⁻¹).
- Single-crystal X-ray diffraction to resolve bond lengths, angles, and packing interactions. For instance, studies on similar pyrazole derivatives report mean C–C bond lengths of 1.453 Å and Cl–C bond angles of 176.8° .
- Mass spectrometry (ESI-TOF) for molecular ion verification .
Q. How can hydrolysis conditions be optimized to convert ester intermediates to the carboxylic acid?
Basic hydrolysis (e.g., NaOH in aqueous ethanol under reflux) is commonly employed. Optimization involves monitoring reaction progress via TLC and adjusting NaOH concentration (typically 2–5 M) to minimize side reactions like decarboxylation. Post-hydrolysis, acidification with HCl precipitates the carboxylic acid, which is purified via recrystallization .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) complement experimental data in studying this compound’s electronic properties?
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level can predict molecular geometry, electrostatic potential surfaces, and frontier molecular orbitals (HOMO-LUMO gaps). These simulations align with experimental crystallographic data (e.g., bond angles within 0.013 Å deviation) and provide insights into reactivity and intermolecular interactions, such as hydrogen bonding in crystal lattices .
Q. How should researchers address contradictions in reported crystallographic data (e.g., bond angles or torsional parameters)?
Discrepancies may arise from differences in crystallization solvents, temperature (e.g., 100 K vs. 294 K), or measurement techniques. For example, a study at 294 K reported an R factor of 0.072 , while another at 100 K achieved 0.034 . To resolve contradictions:
Q. What strategies improve regioselectivity in pyrazole ring formation during synthesis?
Regioselectivity is influenced by:
- Steric and electronic effects of substituents (e.g., electron-withdrawing groups like Cl direct ring closure to specific positions).
- Use of directing agents (e.g., DMF-DMA) to stabilize enolate intermediates.
- Temperature modulation: Lower temperatures favor kinetic control, while higher temperatures may lead to thermodynamic products .
Q. How do substituents on the pyrazole ring affect solubility and stability under varying pH conditions?
- The 2-chlorophenyl group enhances lipophilicity, reducing aqueous solubility.
- The carboxylic acid moiety allows pH-dependent solubility: deprotonated (soluble) at pH > pKa (~4.5) and protonated (insoluble) at lower pH.
- Stability studies (e.g., accelerated degradation at 40°C/75% RH) can identify susceptibility to hydrolysis or oxidation .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
